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Introduction
Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that

overcomes the diffraction limit of light, enabling the visualization of subcellular structures with

unprecedented detail.[1] The choice of fluorophore is critical for achieving high-quality STED

images. ATTO 532, a fluorescent label related to Rhodamine 6G, is an excellent candidate for

STED microscopy due to its strong absorption, high fluorescence quantum yield, and

photostability.[2][3][4][5][6] This document provides detailed application notes and protocols for

the use of ATTO 532 maleimide in STED microscopy, from protein labeling to image

acquisition.

ATTO 532 is efficiently excited by the 532 nm laser line, which is common on many microscopy

setups.[2][3][6] Its maleimide derivative allows for specific covalent labeling of thiol groups on

cysteine residues within proteins, making it a valuable tool for studying protein localization and

dynamics at the nanoscale.[2][3][7]

Photophysical Properties of ATTO 532
The exceptional photophysical properties of ATTO 532 make it highly suitable for STED

microscopy and other high-resolution imaging techniques.[2][3][7] A summary of its key

characteristics is presented below.
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Property Value Reference

Excitation Maximum (λex) 532 nm [2][3][5][8][9]

Emission Maximum (λem) 552 nm / 553 nm [3][5][7][8][9]

Molar Extinction Coefficient (ε) 1.15 x 10^5 M⁻¹cm⁻¹ [2][3][9]

Fluorescence Quantum Yield

(Φ)
90% [2][3][7][9]

Fluorescence Lifetime (τ) 3.8 ns / 4.1 ns [2][3][9]

Molecular Weight (Maleimide) ~1063 g/mol [3][9]

Experimental Protocols
I. Protein Labeling with ATTO 532 Maleimide
This protocol outlines the steps for labeling a protein with ATTO 532 maleimide. The

maleimide group specifically reacts with free sulfhydryl (thiol) groups of cysteine residues to

form a stable thioether bond.[2][3][7]

Materials:

Protein of interest (in a suitable buffer, pH 7.0-7.5)

ATTO 532 maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Reducing agent (e.g., DTT or TCEP), optional

Gel filtration column (e.g., Sephadex G-25)

Reaction buffer (e.g., 100 mM MES buffer, pH ~6.0)[7]

Procedure:
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Protein Preparation:

Dissolve the protein at a concentration of 50-100 µM (or 1-5 mg/mL) in a suitable buffer at

pH 7.0-7.5. Common buffers include phosphate, Tris, or HEPES. The protein solution

should be free of amine-containing substances.[10]

If the protein contains disulfide bonds that need to be labeled, reduction is necessary. A

10-fold molar excess of a reducing agent like DTT or TCEP can be used. If DTT is used, it

must be removed by dialysis before adding the dye, as it will react with the maleimide.

TCEP does not require removal.

ATTO 532 Maleimide Stock Solution Preparation:

Immediately before use, dissolve the ATTO 532 maleimide in anhydrous DMF or DMSO

to prepare a 10 mM stock solution.[2][3][7] Mix well by vortexing or pipetting.[7]

Labeling Reaction:

A starting molar ratio of 10:1 (dye:protein) is recommended.[7] For example, add 5 µL of

the 10 mM dye stock solution to 95 µL of the protein solution.[7] The optimal ratio may

need to be determined empirically (e.g., testing 5:1, 15:1, and 20:1 ratios).[7]

Incubate the reaction mixture for 2 hours at room temperature, protected from light.[11]

Stopping the Reaction (Optional):

The reaction can be stopped by adding an excess of a free-thiol containing reagent like

glutathione to quench any unreacted maleimide.[11]

Purification of the Labeled Protein:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25). For hydrophilic dyes like ATTO 532, a longer column (e.g., 30 cm) is

preferable.

Equilibrate the column with PBS buffer (pH 7.4).[10]
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Elute the protein-dye conjugate with the same buffer. The first colored, fluorescent band to

elute is the labeled protein.[10]

Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, can be

determined spectrophotometrically.

Measure the absorbance of the conjugate at 280 nm (for the protein) and 532 nm (for

ATTO 532).

The DOL can be calculated using the Beer-Lambert law and the correction factor for the

dye's absorbance at 280 nm. An optimal DOL for most antibodies is between 2 and 10.[7]

II. Sample Preparation for STED Microscopy
Proper sample preparation is crucial for obtaining high-resolution STED images.

Materials:

ATTO 532-labeled protein

Cells grown on #1.5 coverslips (0.170 mm thickness)[12]

Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., PBS with serum)

Mounting medium with a refractive index matching the immersion oil (e.g., TDE-based

media)[13][14]

Procedure:

Cell Culture and Fixation:

Grow cells to 50-80% confluency on #1.5 coverslips.[13]
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Fix the cells. A common method is incubation in ice-cold methanol (-20°C) for 5 minutes.

[13] Alternatively, paraformaldehyde fixation can be used.[15]

Immunolabeling (if using antibodies):

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash the samples with PBS.[13]

Block non-specific binding sites with a suitable blocking buffer for at least 15 minutes.[15]

Incubate with the primary antibody, followed by the ATTO 532-labeled secondary antibody.

Higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) are

often beneficial for STED to ensure high labeling density.[14]

Mounting:

Mount the coverslip on a microscope slide using a mounting medium with a refractive

index that matches the immersion oil (typically around 1.518).[14] 2,2'-thiodiethanol (TDE)

based mounting media are a good choice.[13] If the mounting medium does not harden,

seal the coverslip with nail polish.[13]

III. STED Microscopy and Image Acquisition
Instrumentation:

A STED microscope equipped with an excitation laser at ~532 nm and a depletion laser with

a wavelength in the red part of the spectrum (e.g., 592 nm, 660 nm, or 775 nm).[14]

Procedure:

Microscope Setup:

Use a high numerical aperture objective (e.g., 100x/1.4 oil).[14]

Align the excitation and depletion laser beams.

Image Acquisition:
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Locate the region of interest using the excitation laser in confocal mode.

Switch to STED mode and adjust the depletion laser power to achieve the desired

resolution enhancement. Be mindful that higher depletion power can lead to increased

photobleaching.

Optimize acquisition parameters such as pixel size, scan speed, and averaging to obtain a

high signal-to-noise ratio.
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Caption: Principle of Stimulated Emission Depletion (STED) microscopy.
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Caption: Experimental workflow for STED microscopy using ATTO 532 maleimide.
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Conclusion
ATTO 532 maleimide is a robust and reliable fluorescent probe for STED microscopy. Its

favorable photophysical characteristics, combined with specific labeling of proteins, enable

researchers to visualize cellular structures and processes with high spatial resolution. By

following the detailed protocols provided in this document, researchers can effectively utilize

ATTO 532 maleimide to advance their studies in cell biology, neuroscience, and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. STED microscopy - Wikipedia [en.wikipedia.org]

2. leica-microsystems.com [leica-microsystems.com]

3. leica-microsystems.com [leica-microsystems.com]

4. medchemexpress.com [medchemexpress.com]

5. FluoroFinder [app.fluorofinder.com]

6. leica-microsystems.com [leica-microsystems.com]

7. cdn.gentaur.com [cdn.gentaur.com]

8. metabion.com [metabion.com]

9. spectra.arizona.edu [spectra.arizona.edu]

10. spectra.arizona.edu [spectra.arizona.edu]

11. jenabioscience.com [jenabioscience.com]

12. unige.ch [unige.ch]

13. research.yale.edu [research.yale.edu]

14. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

15. Labeling for STED microscopy - @abberior.rocks [abberior.rocks]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12388245?utm_src=pdf-body
https://www.benchchem.com/product/b12388245?utm_src=pdf-body
https://www.benchchem.com/product/b12388245?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/STED_microscopy
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/Produktdatenblaetter/ATTO%20532.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/Katalog_Flyer_Support/ATTO_532.pdf
https://www.medchemexpress.com/atto-532-maleimide.html
https://app.fluorofinder.com/dyes/1157-atto-532-ex-max-532-nm-em-max-553-nm
https://www.leica-microsystems.com/products/consumables/p/atto-532/
https://cdn.gentaur.com/products/271/7364565/datasheet/2823-aat.pdf
https://www.metabion.com/knowledge-hub/modifications/atto-532
https://www.spectra.arizona.edu/supplemental/ATTO_Dye_Properties_01.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.jenabioscience.com/images/PDF/FP-202-532.0003.pdf
https://www.unige.ch/bioimaging/photonic/application/files/8614/6668/2564/sted_dyes.pdf
https://research.yale.edu/sites/default/files/2024-09/sted-sample-prep-chapter_245933_284_5183_v1.pdf
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://abberior.rocks/knowledge-base/labeling-for-sted-microscopy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Using ATTO 532 Maleimide for Enhanced STED
Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388245#using-atto-532-maleimide-in-sted-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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